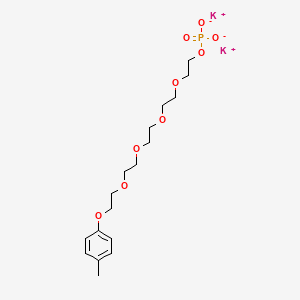
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate: is an organophosphate compound characterized by its unique structure, which includes a phosphate group bonded to a long chain ether and a p-tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate typically involves the reaction of 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol with phosphorus oxychloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The resulting product is then neutralized with potassium hydroxide to yield the dipotassium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyloxy group, leading to the formation of corresponding quinones.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the phosphate ester bond is cleaved and replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phosphate esters.
Hydrolysis: 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl alcohol and phosphoric acid.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphate groups into molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential as a biochemical probe to study phosphate metabolism in cells.
- Used in the development of enzyme inhibitors targeting phosphate-processing enzymes.
Medicine:
- Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
- Studied for its anti-inflammatory and anti-cancer properties.
Industry:
- Utilized as a flame retardant in plastics and textiles.
- Employed as a lubricant additive to improve the performance and longevity of industrial lubricants.
Mecanismo De Acción
The mechanism by which Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can inhibit enzymes that process phosphate groups, thereby affecting metabolic pathways. The long chain ether moiety allows for membrane permeability, facilitating its entry into cells and interaction with intracellular targets.
Comparación Con Compuestos Similares
Di-p-tolyl phosphate: Similar in structure but lacks the long chain ether, making it less effective in certain applications.
Bis(2-ethylhexyl) phosphate: Another organophosphate with different alkyl groups, used primarily as a plasticizer.
Triphenyl phosphate: Used as a flame retardant and plasticizer, but with different chemical properties due to the presence of phenyl groups.
Uniqueness: Dipotassium 14-(p-tolyloxy)-3,6,9,12-tetraoxatetradecyl phosphate is unique due to its combination of a long chain ether and a p-tolyloxy group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in drug delivery and as a flame retardant.
Propiedades
Número CAS |
69847-46-7 |
|---|---|
Fórmula molecular |
C17H27K2O9P |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
dipotassium;2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C17H29O9P.2K/c1-16-2-4-17(5-3-16)25-14-12-23-10-8-21-6-7-22-9-11-24-13-15-26-27(18,19)20;;/h2-5H,6-15H2,1H3,(H2,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
BFCKMASTLWXQBI-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)OCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)

![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
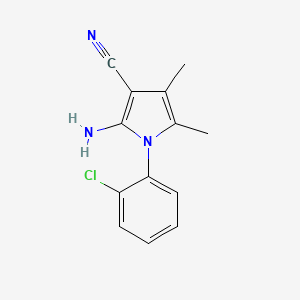
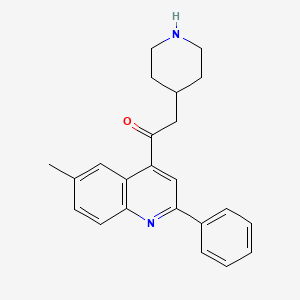
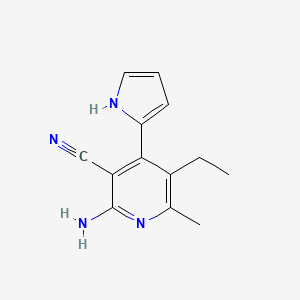
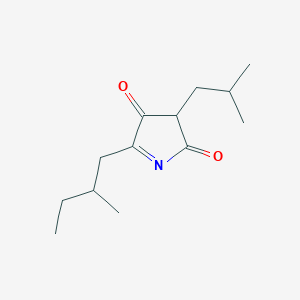

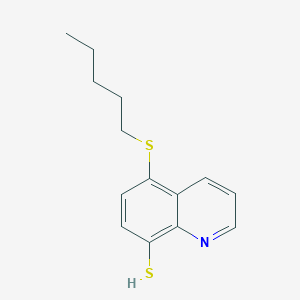

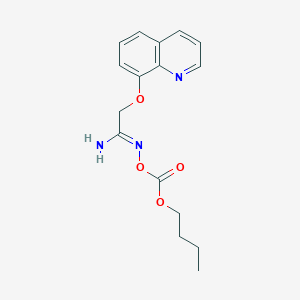
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
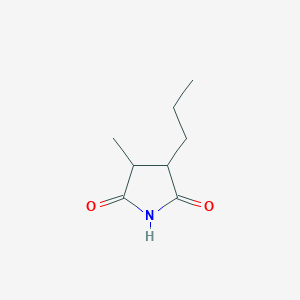
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
